molecular formula C23H33O5- B12103521 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate

2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate

Cat. No.: B12103521
M. Wt: 389.5 g/mol
InChI Key: POCMZFQSGUWCAZ-UHFFFAOYSA-M
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Description

2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a dimethyl group, and a pentyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

  • Step 1: Formation of Intermediate:
    • React a substituted phenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
    • Conditions: Reflux in an organic solvent (e.g., toluene) for several hours.
  • Step 2: Cyclization:
    • The intermediate undergoes cyclization to form the benzochromene core.
    • Conditions: Continued reflux with the addition of a dehydrating agent (e.g., phosphorus oxychloride).
  • Step 3: Functional Group Modification:
    • Introduce the hydroxyl and acetyl groups through selective functional group transformations.
    • Conditions: Use of protecting groups and selective deprotection steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
    • Common reagents: Chromium trioxide, pyridinium chlorochromate.
  • Reduction:
    • The carbonyl groups can be reduced back to hydroxyl groups or further to alkanes.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution:
    • The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
    • Common reagents: Thionyl chloride, alkyl halides.
Major Products:
  • Oxidation products: Aldehydes, ketones.
  • Reduction products: Alcohols, alkanes.
  • Substitution products: Halides, ethers.

Scientific Research Applications

2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate has a wide range of scientific research applications:

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:
    • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
    • Used in studies of cellular signaling pathways.
  • Medicine:
    • Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
    • Studied for its pharmacokinetics and pharmacodynamics.
  • Industry:
    • Utilized in the development of new materials and chemical products.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzochromene core play a crucial role in its activity.

  • Molecular Targets:
    • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
    • Receptors: It may bind to specific receptors, modulating cellular responses.
  • Pathways Involved:
    • Signal Transduction: The compound may influence signaling pathways, such as those involved in inflammation or cell growth.
    • Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis.

Comparison with Similar Compounds

2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]methanol
    • 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]propanoate
  • Uniqueness:
    • The presence of the acetate group in this compound provides distinct chemical properties, such as increased solubility and reactivity.
    • The specific arrangement of functional groups contributes to its unique biological activity and potential applications.

Properties

IUPAC Name

2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-5-6-7-15-10-18(25)21-16-12-23(14-24,13-20(26)27)9-8-17(16)22(2,3)28-19(21)11-15/h10-11,16-17,24-25H,4-9,12-14H2,1-3H3,(H,26,27)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCMZFQSGUWCAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33O5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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